![molecular formula C29H28O B14275220 1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene CAS No. 185113-37-5](/img/structure/B14275220.png)
1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene is an organic compound that belongs to the class of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its stability and fluorescence properties. The compound this compound is characterized by the presence of a pyrene core attached to a butyl chain, which is further linked to a 4-ethylphenyl group through a methoxy linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-[(4-Ethylphenyl)methoxy]butyl bromide: This intermediate is synthesized by reacting 4-ethylphenol with 1-bromobutane in the presence of a base such as potassium carbonate.
Coupling with Pyrene: The intermediate 4-[(4-Ethylphenyl)methoxy]butyl bromide is then reacted with pyrene in the presence of a palladium catalyst (e.g., Pd(PPh3)4) under Suzuki-Miyaura coupling conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives.
Substitution: Brominated derivatives.
科学的研究の応用
1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of cellular processes and interactions, particularly in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
作用機序
The mechanism of action of 1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrophobic effects. The pyrene core can intercalate into DNA, making it useful in studying DNA interactions and as a potential anticancer agent. Additionally, the compound’s fluorescence properties allow it to be used as a probe for detecting specific biomolecules and monitoring biological processes .
類似化合物との比較
- 1-{4-[(4-Methylphenyl)methoxy]butyl}pyrene
- 1-{4-[(4-Phenyl)methoxy]butyl}pyrene
- 1-{4-[(4-Isopropylphenyl)methoxy]butyl}pyrene
Comparison: 1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene is unique due to the presence of the 4-ethylphenyl group, which imparts specific steric and electronic effects. This makes it distinct in terms of its reactivity and interaction with molecular targets compared to its analogs with different substituents on the phenyl ring .
特性
CAS番号 |
185113-37-5 |
|---|---|
分子式 |
C29H28O |
分子量 |
392.5 g/mol |
IUPAC名 |
1-[4-[(4-ethylphenyl)methoxy]butyl]pyrene |
InChI |
InChI=1S/C29H28O/c1-2-21-9-11-22(12-10-21)20-30-19-4-3-6-23-13-14-26-16-15-24-7-5-8-25-17-18-27(23)29(26)28(24)25/h5,7-18H,2-4,6,19-20H2,1H3 |
InChIキー |
OPYJJNVOAODVCY-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)COCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)
![(3S,4S)-3-[(1S)-2-(4-fluorophenoxy)-1-hydroxyethyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14275156.png)

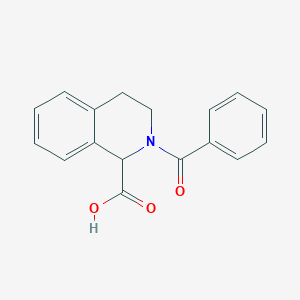
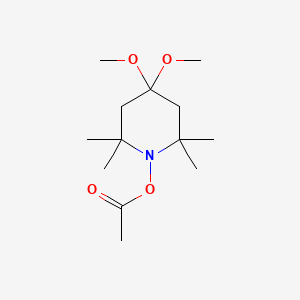
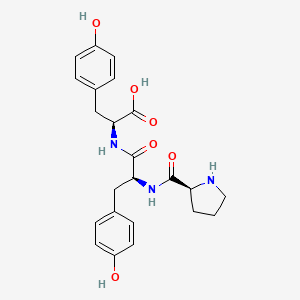
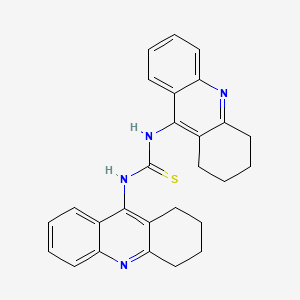
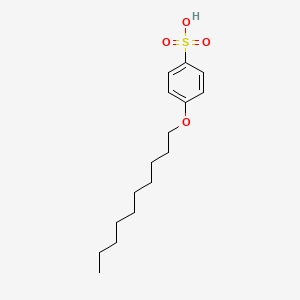
![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)
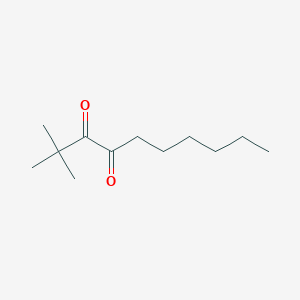
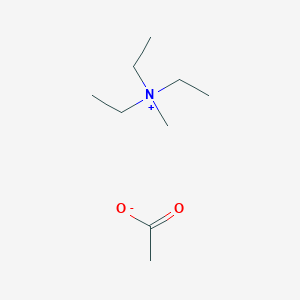
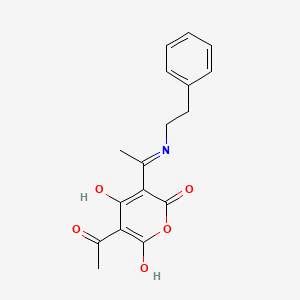
![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
